molecular formula C9H5F3N2O B13719464 [4-Cyano-3-(trifluoromethyl)phenyl]formamide

[4-Cyano-3-(trifluoromethyl)phenyl]formamide

Katalognummer: B13719464
Molekulargewicht: 214.14 g/mol
InChI-Schlüssel: NBCXPABXMSLWDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[4-Cyano-3-(trifluoromethyl)phenyl]formamide: is an organic compound characterized by the presence of a cyano group (-CN) and a trifluoromethyl group (-CF3) attached to a phenyl ring, along with a formamide group (-CONH2)

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of [4-Cyano-3-(trifluoromethyl)phenyl]formamide typically involves the reaction of 4-cyano-3-(trifluoromethyl)aniline with formic acid or formic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the formamide group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the cyano group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amides or other reduced products.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed under basic conditions.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines or amides.

    Substitution: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, [4-Cyano-3-(trifluoromethyl)phenyl]formamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and protein modifications. Its ability to form stable complexes with biological molecules makes it useful in various biochemical assays.

Medicine: In the pharmaceutical industry, this compound is investigated for its potential as a drug candidate. Its structural features allow it to interact with specific biological targets, making it a promising lead compound for drug development.

Industry: The compound is also used in the production of specialty materials, such as polymers and coatings, where its chemical stability and reactivity are advantageous.

Wirkmechanismus

The mechanism of action of [4-Cyano-3-(trifluoromethyl)phenyl]formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and trifluoromethyl groups play a crucial role in binding to these targets, influencing their activity and leading to the desired biological or chemical effects. The formamide group can also participate in hydrogen bonding, further stabilizing the interactions.

Vergleich Mit ähnlichen Verbindungen

    [4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide: This compound shares the cyano and trifluoromethyl groups but has a methacrylamide group instead of a formamide group.

    [4-Cyano-3-(trifluoromethyl)phenyl]acetamide: Similar in structure, but with an acetamide group replacing the formamide group.

Uniqueness: The presence of the formamide group in [4-Cyano-3-(trifluoromethyl)phenyl]formamide distinguishes it from other similar compounds. This group imparts unique chemical properties, such as increased hydrogen bonding capability and specific reactivity patterns, making it particularly useful in certain applications.

Eigenschaften

Molekularformel

C9H5F3N2O

Molekulargewicht

214.14 g/mol

IUPAC-Name

N-[4-cyano-3-(trifluoromethyl)phenyl]formamide

InChI

InChI=1S/C9H5F3N2O/c10-9(11,12)8-3-7(14-5-15)2-1-6(8)4-13/h1-3,5H,(H,14,15)

InChI-Schlüssel

NBCXPABXMSLWDY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1NC=O)C(F)(F)F)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.